2,3,3',4,4',5',6-Heptabromodiphenyl ether

Descripción

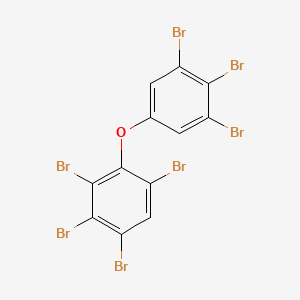

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,5-tetrabromo-4-(3,4,5-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Br7O/c13-5-1-4(2-6(14)9(5)17)20-12-8(16)3-7(15)10(18)11(12)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBFKFHSIPERIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Br7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704805 | |

| Record name | 2,3,3',4,4',5',6-Heptabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

722.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446255-30-7 | |

| Record name | 2,3,3',4,4',5',6-Heptabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4,4',5',6-Heptabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,4',5',6-HEPTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I87V02K52L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Physicochemical Properties of 2,3,3 ,4,4 ,5 ,6 Heptabromodiphenyl Ether Bde 183

The physicochemical properties of BDE-183 govern its behavior, distribution, and persistence in the environment. As a highly brominated compound, it exhibits low water solubility and a high affinity for lipids and organic matter.

| Property | Value | Source |

| IUPAC Name | 1,2,3,5-Tetrabromo-4-(2,4,5-tribromophenoxy)benzene | nih.gov |

| Synonym | BDE-183, PBDE 183 | nih.govsigmaaldrich.com |

| CAS Number | 207122-16-5 | nih.govisotope.com |

| Molecular Formula | C₁₂H₃Br₇O | nih.govisotope.com |

| Molecular Weight | 722.48 g/mol | sigmaaldrich.comisotope.com |

| Chemical Purity | ≥98% (in reference standards) | isotope.com |

Sources and Emissions Pathways of 2,3,3 ,4,4 ,5 ,6 Heptabromodiphenyl Ether

Industrial Production and Commercial Mixtures (e.g., Octabromodiphenyl Ether Mixtures)

Polybrominated diphenyl ethers (PBDEs) were manufactured as three main commercial mixtures: pentabromodiphenyl ether (PentaBDE), octabromodiphenyl ether (OctaBDE), and decabromodiphenyl ether (DecaBDE). acs.org The congener 2,3,3',4,4',5',6-Heptabromodiphenyl ether (BDE-184) is a component found in the commercial Octabromodiphenyl ether (c-octaBDE) mixture. researchgate.net

The c-octaBDE formulation is not a single compound but a blend of different PBDE congeners. wikipedia.org These mixtures primarily consist of various isomers of heptabromodiphenyl ether and octabromodiphenyl ether. wikipedia.orgpops.int Detailed analysis has identified numerous PBDE congeners in these commercial products. researchgate.net Specifically, BDE-184 has been detected as a minor component, constituting less than 0.02% by weight in the commercial PBDE products analyzed. researchgate.net

Global production of c-octaBDE was estimated to be 3,790 metric tons in 2001. wikipedia.org However, due to concerns about their persistence and potential toxicity, the production and use of c-pentaBDE and c-octaBDE were voluntarily phased out in the United States in 2004, and they have been targeted for elimination under the Stockholm Convention on Persistent Organic Pollutants. pops.intepa.gov

Select PBDE Congeners Identified in Commercial Mixtures

This table details the composition of various PBDE congeners found in commercial flame retardant products. The data highlights that BDE-184 is a minor congener within these complex mixtures.

| Congener Homolog Group | Congener Name (BDE No.) | Concentration in Commercial Product (% w/w) | Source |

|---|---|---|---|

| Heptabromodiphenyl ether | BDE-183 (2,2',3,4,4',5',6-HeptaBDE) | ~44% in c-octaBDE | acs.orgduke.edu |

| Heptabromodiphenyl ether | BDE-184 (2,3,3',4,4',5',6-HeptaBDE) | <0.02% | researchgate.net |

| Hexabromodiphenyl ether | BDE-153 (2,2',4,4',5,5'-HexaBDE) | Component of c-octaBDE | basel.int |

| Octabromodiphenyl ether | Various octa-BDE congeners | Major component of c-octaBDE | wikipedia.orgpops.int |

| Nonabromodiphenyl ether | Various nona-BDE congeners | Component of c-octaBDE | pops.int |

| Decabromodiphenyl ether | BDE-209 | Minor component of c-octaBDE | pops.int |

Release from Manufactured Products (e.g., Electronics, Textiles, Polyurethane Foams)

The primary function of the c-octaBDE mixture, and therefore BDE-184, was as an additive flame retardant. epa.govwikipedia.org This means it was physically mixed with polymers rather than chemically bound to them. nih.gov This physical blending allows the PBDE congeners to be released from the products over time through processes like volatilization and the shedding of dust. researchgate.net

The main applications for c-octaBDE were in the plastics used for the housings of electrical and electronic equipment. wikipedia.org It was frequently used in acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) plastics, which are common in computer monitors and other electronics, as well as in high-impact polystyrene (HIPS). wikipedia.org In these applications, the flame retardant mixture could constitute 12-15% of the final product's weight. wikipedia.org

Beyond electronics, PBDEs were incorporated into a wide array of other items, including polyurethane foams used in furniture and automotive applications, as well as textiles and building materials. wikipedia.org The release from these products contributes to the presence of PBDEs, including BDE-184, in indoor environments and the broader ecosystem. cdc.gov

Release of this compound (BDE-184) from Products

This table outlines the primary product categories containing c-octaBDE mixtures and the mechanisms through which BDE-184 can be emitted into the environment.

| Product Category | Material | Primary Release Mechanism | Source |

|---|---|---|---|

| Electronics | Acrylonitrile Butadiene Styrene (ABS) plastic, High-Impact Polystyrene (HIPS) housings | Volatilization, abrasion, and release of dust particles from casings | wikipedia.org |

| Furnishings | Flexible Polyurethane Foam (PUF) | Degradation of foam, dust generation, volatilization | wikipedia.org |

| Textiles | Back-coatings on upholstery fabrics | Wear and tear leading to fiber and dust release, volatilization | wikipedia.org |

| Building Materials | Plastics, insulation foams | Aging and degradation of materials, dust generation | wikipedia.org |

Waste Management and Disposal Practices (e-waste, incineration, landfills)

The disposal of products containing BDE-184 is a major pathway for its release into the environment. Waste management facilities, including recycling plants, incinerators, and landfills, are significant focal points for emissions. researchgate.net

E-waste : Waste Electrical and Electronic Equipment (WEEE), or e-waste, is a primary reservoir of c-octaBDE. pops.int During dismantling, shredding, and recycling processes, plastics containing BDE-184 can release contaminated dust. nih.gov Furthermore, research indicates that a substantial percentage of PBDEs in e-waste may end up in recycled plastic streams, potentially re-entering the market in new consumer products. researchgate.net

Incineration : The incineration of municipal solid waste, which includes discarded electronics and furniture, is another disposal route. researchgate.net While modern, high-temperature incinerators can achieve very high destruction efficiencies for PBDEs, incomplete combustion can lead to the formation of other hazardous brominated compounds, such as polybrominated dibenzofurans (PBDFs). researchgate.net

Landfills : When products containing BDE-184 are sent to landfills, the compound can be slowly released over time. researchgate.net Studies have confirmed that landfill leachate is a significant source of PBDE contamination to the environment, as these chemicals can migrate from the disposed products and be carried by leachate into groundwater and surface water systems. researchgate.netcore.ac.uk

Anthropogenic Influences on Environmental Release

The environmental release of this compound is entirely driven by human activities. The key anthropogenic influence is the historical production and widespread use of c-octaBDE as a flame retardant in consumer and commercial goods. wikipedia.org The entire product lifecycle—from the manufacturing of the flame retardant and its incorporation into plastics and foams, to the use of these products by consumers, and finally to their disposal—represents a continuous pathway for environmental emission. cdc.gov

Global trade in electronic goods and other products containing these flame retardants has led to a worldwide distribution of BDE-184. Moreover, the management of the resulting waste, particularly the handling and international trade of e-waste, plays a crucial role in the continued release of these persistent pollutants into the environment. nih.govnih.gov

Environmental Fate and Transport Dynamics of 2,3,3 ,4,4 ,5 ,6 Heptabromodiphenyl Ether

Persistence and Degradation Pathways

The persistence of BDE-183 in the environment is influenced by several degradation processes, including photolysis and microbial activity. These pathways determine the congener's half-life and the potential for transformation into other compounds.

Photolytic Degradation

Photodegradation is a key process for the breakdown of PBDEs in the environment, primarily driven by sunlight. gdut.edu.cn Studies on BDE-183 have demonstrated its susceptibility to photolysis. For instance, when exposed to UV-LED radiation in water samples, BDE-183 undergoes degradation. researchgate.net The primary mechanism of photolytic degradation for PBDEs is sequential dehalogenation, or debromination, leading to the formation of less brominated congeners. nih.gov Research on the photodegradation of decabromodiphenyl ether (BDE-209) in various matrices like solvents, water, and house dust has shown the formation of nona- and octa-brominated congeners, indicating that higher brominated ethers act as a source for congeners like BDE-183 through environmental debromination. nih.govnih.gov The rate and extent of photolysis can be influenced by environmental factors such as the matrix (e.g., water, soil, dust), the presence of dissolved organic matter, and the intensity of the light source. gdut.edu.cnnih.gov

Table 1: Photodegradation of BDE-183 in Water This interactive table shows the recovery percentage of BDE-183 over time when exposed to UV-LED radiation in a water sample, based on findings from a photodegradation study.

| Time (minutes) | Recovery of BDE-183 (%) |

|---|---|

| 0 | 100 |

| 30 | ~80 |

| 60 | ~70 |

| 120 | ~60 |

| 240 | ~55 |

Data interpreted from graphical representations in a study by Valentí-Quiroga et al., as presented in a ResearchGate figure. researchgate.net

Microbial Degradation (Aerobic and Anaerobic Conditions)

Microbial activity plays a crucial role in the environmental fate of BDE-183 under both aerobic and anaerobic conditions.

Under anaerobic conditions , microbial reductive debromination has been observed. An enrichment culture demonstrated the ability to extensively debrominate BDE-183. researchgate.net Over a 120-day period, this culture debrominated 62.4% of the initial BDE-183, with end products including a range of penta- through mono-BDEs and diphenyl ether. researchgate.net This suggests that anaerobic environments, such as sediments, can be significant sites for the transformation of BDE-183. acs.org Furthermore, debromination of BDE-183 has been observed in the intestinal tract of common carp (B13450389), a process potentially mediated by anaerobic gut microflora. acs.org

Under aerobic conditions , direct degradation of BDE-183 is less commonly reported. However, BDE-183 has been identified as a metabolic byproduct of the aerobic degradation of decabromodiphenyl ether (BDE-209) by bacteria such as Pseudomonas aeruginosa. researchgate.net This indicates that while BDE-183 may not be readily degraded aerobically, it can be formed through the breakdown of more complex PBDEs. nih.govresearchgate.net Studies on other PBDEs, like BDE-99, have shown that aerobic degradation can proceed through hydroxylation and ether bond cleavage after initial debromination. iwaponline.com While some studies suggest that highly brominated PBDEs are primarily removed via absorption rather than degradation during aerobic wastewater treatment, the formation of BDE-183 from BDE-209 by some aerobic bacteria highlights a potential pathway for its appearance in these environments. researchgate.netnih.gov

Debromination Processes and Formation of Lower Brominated Congeners

Debromination is the principal degradation pathway for BDE-183, resulting in the formation of PBDE congeners with fewer bromine atoms. This process is significant as lower brominated congeners can have different toxicological profiles and environmental mobility.

In a dietary exposure study with common carp, BDE-183 was found to be converted into 2,2',4,4',5,6'-hexabromodiphenyl ether (BDE-154) and another unidentified hexa-BDE congener. acs.org Approximately 17% of the BDE-183 mass was debrominated and subsequently accumulated in the carp's tissues as these hexa-BDEs. acs.org This biotransformation occurred within hours in the fish's gut. acs.org

Similarly, anaerobic microbial cultures have been shown to effectively debrominate BDE-183, leading to a variety of lower brominated products. researchgate.net In one study, the process reduced the average number of bromine atoms per diphenyl ether molecule from seven to approximately 4.9 over 120 days, with a 30.1% removal of total bromine. researchgate.net The detection of BDE-183 as a product of BDE-209 degradation in both aerobic and anaerobic systems further establishes the stepwise debromination that characterizes PBDEs in the environment. nih.govresearchgate.net

Hydrolytic Stability

Hydrolysis is not considered a significant degradation pathway for BDE-183. Heptabromodiphenyl ether is not expected to undergo hydrolysis in the environment because its structure lacks hydrolyzable functional groups. nih.gov The ether linkage and the carbon-bromine bonds in PBDEs are generally stable against hydrolysis under typical environmental pH conditions.

Transport Mechanisms

The movement of BDE-183 through the environment is dictated by its physical properties, such as vapor pressure and partitioning coefficients, which control its distribution between air, water, soil, and biota.

Atmospheric Transport (Vapor-Phase, Particulate-Phase)

BDE-183 is a semi-volatile organic compound (SVOC), meaning it exists in the atmosphere in both the gaseous (vapor) phase and adsorbed to particulate matter. researchgate.net Its distribution between these two phases is a critical factor in its atmospheric transport, deposition, and fate. researchgate.net

With an estimated vapor pressure of 3.3 x 10⁻¹⁰ mm Hg at 25°C, heptabromodiphenyl ether is expected to exist predominantly in the particulate phase in the ambient atmosphere. nih.gov However, field measurements show a more complex picture. In an atmospheric study in Florence, Italy, BDE-183 was found in both the gas and particle phases at similar concentrations. aaqr.org This suggests that, despite its low volatility, a fraction of BDE-183 can exist in the vapor phase, which may have important implications for its long-range transport. researchgate.netaaqr.org The partitioning is dynamic and can be influenced by temperature; higher temperatures in summer can lead to different atmospheric concentrations compared to winter. aaqr.org

Table 2: Atmospheric Phase Partitioning of BDE-183 in Florence, Italy This interactive table summarizes the measured concentrations of BDE-183 in the gas and particulate phases at urban and industrial sites.

| Site Type | Phase | Concentration Range (pg/m³) |

|---|---|---|

| Urban | Gas Phase | 8.10 - 18.8 |

| Particulate Phase | 22.7 - 39.4 | |

| Industrial | Gas Phase | 12.4 - 33.2 |

| Particulate Phase | 37.4 - 96.3 |

Data sourced from a study on atmospheric PBDEs in Florence, Italy. The ranges represent total PBDE concentrations, with BDE-183 being a component found in both phases. aaqr.org

The rate constant for the vapor-phase reaction of heptabromodiphenyl ether with photochemically-produced hydroxyl radicals is estimated to be 3.0 x 10⁻¹³ cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of about 53 days. nih.gov Particulate-phase BDE-183 can be removed from the atmosphere through wet and dry deposition. nih.gov

Aquatic Transport (Dissolved, Sediment-Bound)

The transport of 2,3,3',4,4',5',6-Heptabromodiphenyl ether within aquatic environments is largely dictated by its significant tendency to adsorb to particulate matter. Due to its chemical structure and resulting properties, this compound is expected to be primarily associated with suspended solids and bottom sediments rather than remaining dissolved in the water column.

An estimated organic carbon-water (B12546825) partition coefficient (Koc) of 89,000 indicates a strong affinity for organic matter present in sediment and suspended particles. nih.gov This high Koc value suggests that when this compound enters an aquatic system, it will rapidly partition from the dissolved phase onto solid materials. nih.gov Consequently, the predominant mode of its transport in rivers, lakes, and oceans is linked to the movement of these sediments.

Furthermore, its potential for volatilization from water surfaces is considered negligible. This is based on an estimated Henry's Law constant of 1.9 x 10⁻⁷ atm-cu m/mole, which suggests the compound is essentially nonvolatile from water. nih.gov Therefore, atmospheric transport from water bodies is not a significant environmental pathway.

While generally considered immobile, recent research on other highly brominated diphenyl ethers, such as BDE-209, has shown that transport can be facilitated when these compounds are bound to soil nanoparticles. rsc.org This mechanism could potentially enhance the mobility of this compound in groundwater and surface waters, as its movement would be governed by the transport of the nanoparticles themselves. rsc.org

Table 1: Physicochemical Properties Influencing Aquatic Transport

| Property | Estimated Value | Implication for Aquatic Transport |

|---|---|---|

| Koc (Organic Carbon-Water Partition Coefficient) | 89,000 | Expected to adsorb strongly to suspended solids and sediment. nih.gov |

| Henry's Law Constant | 1.9 x 10⁻⁷ atm-cu m/mole | Essentially nonvolatile from water surfaces. nih.gov |

Soil Mobility and Adsorption

The mobility of this compound in terrestrial environments is extremely limited due to its strong adsorption to soil particles. The primary measure used to predict the movement of chemicals in soil is the organic carbon-water partition coefficient (Koc). chemsafetypro.com

Based on a structure estimation method, the Koc for this heptabromodiphenyl ether is estimated to be 89,000. nih.gov According to established soil mobility classification schemes, this high value places the compound in the "immobile" or "hardly mobile" category. nih.govchemsafetypro.com This indicates that this compound is expected to bind tightly to the organic fraction of soils and exhibit minimal leaching potential towards groundwater. nih.gov Studies on other polybrominated diphenyl ethers (PBDEs) confirm that they generally exhibit a high sorption affinity for soils, particularly the humin fraction, and that this sorption can be largely irreversible. nih.govresearchgate.net This strong binding suggests that the compound will likely accumulate in the upper layers of soil with very slow downward migration. nih.gov

The potential for volatilization from dry soil surfaces is also low, based on an estimated vapor pressure of 3.3 x 10⁻¹⁰ mm Hg. nih.gov This further restricts its movement and dispersal from contaminated soil via atmospheric pathways.

Table 2: Soil Mobility Classification based on Koc Value

| Koc Range | Mobility Class (McCall, et al.) chemsafetypro.com | Mobility Class (FAO) chemsafetypro.com |

|---|---|---|

| 0 - 50 | Very high | - |

| 10 - 100 | - | Mobile |

| 50 - 150 | High | - |

| 100 - 1,000 | - | Moderately Mobile |

| 150 - 500 | Medium | - |

| 500 - 2,000 | Low | - |

| 1,000 - 10,000 | - | Slightly Mobile |

| 2,000 - 5,000 | Slightly | - |

| > 5,000 | Immobile | - |

| 10,000 - 100,000 | - | Hardly Mobile |

| > 100,000 | - | Immobile |

The estimated Koc of 89,000 for this compound falls into the "Immobile" and "Hardly Mobile" classifications. nih.govchemsafetypro.com

Bioaccumulation and Biotransformation of 2,3,3 ,4,4 ,5 ,6 Heptabromodiphenyl Ether in Biota

Bioaccumulation Potential across Trophic Levels

Bioaccumulation is the process by which substances like BDE-183 build up in an organism. fiveable.memdpi.com This occurs when the rate of uptake from the environment (including food) exceeds the rate of elimination.

The accumulation of BDE-183 varies significantly among different species and geographic locations. In a study of the northwest Atlantic marine food web, BDE-183, considered a marker for the octa-BDE mixture, was detected in fish species such as American plaice and Atlantic mackerel, with mackerel tissues showing average concentrations of 7.9 ng/g lipid weight (lw). gulfofmaine.org It was also detected in the blubber of harbor seals from the same region at a mean concentration of 18 ng/g lw. gulfofmaine.org

Conversely, a comprehensive study of the North Sea food web, including invertebrates (whelk, seastar, hermit crab), fish (whiting, cod), and marine mammals (harbor seal, harbor porpoise), did not detect BDE-183 in any samples. nih.gov This suggests that the prevalence of the Octa-BDE formulation, and thus BDE-183, may differ substantially between marine ecosystems.

In freshwater environments, BDE-183 has been found in various aquatic organisms. A study in the Yangtze River Delta detected BDE-183 in all 23 species sampled, with total PBDE concentrations (including BDE-183) ranging from 2.36 to 85.8 ng/g lw. nih.gov Notably, the concentration of BDE-183 was found to be high in plankton, which may be related to the microbial reductive debromination of higher brominated congeners like BDE-209. nih.gov Studies also indicate that accumulation patterns can be habitat-dependent; concentrations of higher-brominated PBDEs are often greater in benthic (bottom-dwelling) invertebrates compared to fish. nih.gov

Table 1: Reported Concentrations of BDE-183 in Various Species

| Species | Tissue | Location | Concentration (ng/g lipid weight) | Source |

|---|---|---|---|---|

| Atlantic Mackerel (Scomber scombrus) | Tissue | Northwest Atlantic | 7.9 (average) | gulfofmaine.org |

| Harbor Seal (Phoca vitulina) | Blubber | Northwest Atlantic | 18 (mean) | gulfofmaine.org |

| Various Aquatic Species (23 total) | Whole body/muscle | Yangtze River Delta | Detected (part of total PBDEs ranging 2.36-85.8) | nih.gov |

| Electronics Dismantlers (Human) | Serum | Sweden | Dominating PBDE congener | nih.gov |

Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. fiveable.me Evidence regarding the biomagnification of BDE-183 is mixed and appears to be food-web specific.

In a terrestrial food chain in China, higher brominated congeners, including BDE-183, were found to biomagnify. science.gov The biomagnification factor (BMF), the ratio of the chemical concentration in a predator to that in its prey, for BDE-183 in a sparrow-to-kestrel food chain was reported to be between 1.3 and 4.7, where a value greater than 1 indicates biomagnification. science.gov

In contrast, a study of a freshwater food web in a shallow lake in the Yangtze River Delta found that BDE-183 did not significantly biomagnify. nih.gov The trophic magnification factor (TMF), a measure of concentration increase per trophic level, was not significantly greater than 1 for this congener. nih.gov This lack of biomagnification in some aquatic systems could be related to the biotransformation of BDE-183 within organisms, which can reduce its concentration as it moves up the food chain.

Biotransformation Processes in Organisms

Biotransformation refers to the chemical modification of substances within living organisms, often mediated by enzymes. For BDE-183, the primary biotransformation pathway appears to differ significantly between species, particularly between fish and mammals.

The liver is a primary site of xenobiotic metabolism. In fish, the main metabolic pathway for BDE-183 is reductive debromination, where bromine atoms are removed from the molecule. nih.govacs.org An in vitro study using liver fractions from common carp (B13450389), rainbow trout, and Chinook salmon showed that BDE-183 was metabolically debrominated. nih.gov This metabolic potential was linked to the presence of at least one meta-substituted bromine atom on the phenyl ring structure of the PBDE congener. nih.gov The enzyme systems hypothesized to be involved in this process in fish include glutathione-S-transferase (GST) and deiodinases (DI). nih.gov

In contrast, studies using human liver cells (hepatocytes) suggest that reductive debromination is not a significant metabolic pathway in humans. nih.govresearchgate.net Instead, oxidative metabolism via the cytochrome P450 (CYP) enzyme system is the primary route. nih.govresearchgate.netmdpi.com While not studied for BDE-183 specifically, exposure of human hepatocytes to other PBDEs resulted in the up-regulation of genes for CYP1A2 and CYP3A4. researchgate.net The initial step for hepatic metabolism involves the uptake of PBDEs from the blood into liver cells, a process facilitated by transporters like organic anion–transporting polypeptides (OATPs). oup.com

The products of biotransformation, or metabolites, depend on the metabolic pathway.

In fish, where reductive debromination is dominant, BDE-183 is transformed into lower-brominated congeners. In dietary exposure studies with common carp, BDE-183 was debrominated to form 2,2',4,4',5,6'-hexabromodiphenyl ether (BDE-154) and another unidentified hexa-BDE congener. acs.orgacs.org It was calculated that approximately 17% of the ingested BDE-183 was debrominated and subsequently accumulated in the carp's tissues. acs.org An in vitro study confirmed that for common carp, rainbow trout, and Chinook salmon, the dominant metabolite of BDE-183 was BDE-154, with 2,2',4,4',5,5'-hexabromodiphenyl ether (BDE-153) and BDE-149 also identified as minor metabolites. nih.gov Additionally, BDE-183 itself can be a metabolite, formed from the debromination of the octa-BDE congener BDE-203. nih.gov

In mammals, metabolism is expected to produce hydroxylated PBDEs (OH-PBDEs). While specific studies on BDE-183 hydroxylation are limited, a study in rats exposed to a mixture containing BDE-183 detected sixteen different OH-PBDEs, indicating this pathway occurs. researchgate.net Research on other PBDE congeners in mammals and humans has consistently identified OH-PBDEs and bromophenols (from the cleavage of the ether bond) as major metabolites. researchgate.netnih.govnih.gov

Table 2: Identified Metabolites of BDE-183 in Fish

| Organism | Metabolic Pathway | Identified Metabolites | Source |

|---|---|---|---|

| Common Carp (Cyprinus carpio) | Reductive Debromination | BDE-154, Unidentified hexa-BDE | acs.orgacs.org |

| Common Carp, Rainbow Trout, Chinook Salmon | Reductive Debromination (in vitro) | BDE-154 (dominant), BDE-153 (minor), BDE-149 (minor) | nih.gov |

Significant variability in the biotransformation of BDE-183 exists between different species.

Among Fish: Even within fish, metabolic capabilities differ. A comparative in vitro study found that the rate of BDE-183 metabolism was 10 to 100 times faster in common carp than in rainbow trout and Chinook salmon. nih.gov Despite this rate difference, BDE-183 was unique among the tested congeners in that it was debrominated to similar products (BDE-154, BDE-153, BDE-149) in all three fish species. nih.gov The study also noted that carp showed a clear preference for removing meta-position bromines, whereas the salmonids did not show a clear preference between meta- or para-debromination. nih.gov

Fish vs. Mammals: The most pronounced difference is between fish and mammals. As noted, fish primarily utilize reductive debromination to transform BDE-183. nih.govacs.org In contrast, mammalian metabolism is characterized by oxidation via cytochrome P450 enzymes to form hydroxylated metabolites, with reductive debromination being an insignificant pathway in humans. nih.govresearchgate.net This fundamental difference in metabolic strategy has major implications for the persistence, accumulation, and potential toxicity of BDE-183 and its metabolites in different types of organisms. researchgate.net

Toxicokinetics and Depuration Rates in Non-human Organisms

The toxicokinetics of 2,3,3',4,4',5',6-heptabromodiphenyl ether (BDE-183) in non-human organisms are characterized by its potential for bioaccumulation, species-specific biotransformation, and varying depuration rates. As a component of commercial octabromodiphenyl ether mixtures, BDE-183 is subject to environmental distribution and subsequent uptake by a range of organisms.

Research Findings in Fish

Studies on fish have provided significant insights into the metabolic fate of BDE-183. Reductive debromination has been identified as the principal metabolic pathway in fish, a process that contrasts with the oxidative metabolism commonly observed in mammals. researchgate.net

Common Carp (Cyprinus carpio)

Research on common carp has demonstrated the biotransformation of BDE-183. In a dietary exposure study, BDE-183 was observed to undergo debromination within the intestinal tract. The concentration of BDE-183 in the gut decreased at a rate of 0.54 h⁻¹ following ingestion. acs.org This biotransformation resulted in the formation of two hexabrominated diphenyl ether congeners, with 2,2',4,4',5,6'-hexabromodiphenyl ether (BDE-154) being a notable product. acs.org It was estimated that approximately 17% of the ingested BDE-183 was debrominated and subsequently accumulated in the carp's tissues as these hexa-BDE congeners. acs.org

Further investigation into the accumulation of the metabolite BDE-154 in whole body tissues of common carp revealed a rate of 8.5 ± 3.3 ng per day. nih.gov This indicates that not only is BDE-183 metabolized, but its metabolites can also accumulate in the organism.

In vitro studies using liver microsomes from common carp have further elucidated the metabolic process. These studies have shown that carp possess a significant capacity for metabolizing BDE-183, with metabolite formation rates being substantially faster—by a factor of 10 to 100—than those observed in rainbow trout and Chinook salmon. nih.gov The primary metabolite identified in these in vitro assays was again BDE-154. nih.gov

Rainbow Trout (Oncorhynchus mykiss) and Chinook Salmon (Oncorhynchus tshawytscha)

In comparison to common carp, rainbow trout and Chinook salmon exhibit a much slower rate of BDE-183 metabolism. nih.gov Despite the slower pace, the metabolic pathway appears to be similar, with reductive debromination leading to the formation of BDE-154 as the dominant metabolite. nih.gov The metabolism of BDE-183 to BDE-154 represents one of the few instances where meta-debromination was the predominant pathway in these salmonid species. nih.gov

Interactive Data Table: In Vitro Metabolism of BDE-183 in Fish Liver Microsomes

| Species | Primary Metabolite | Relative Metabolite Formation Rate | Reference |

| Common Carp (Cyprinus carpio) | BDE-154 | High | nih.gov |

| Rainbow Trout (Oncorhynchus mykiss) | BDE-154 | Low | nih.gov |

| Chinook Salmon (Oncorhynchus tshawytscha) | BDE-154 | Low | nih.gov |

Research Findings in Other Organisms

Information on the toxicokinetics and depuration of BDE-183 in non-fish organisms is more limited. However, some studies provide valuable insights.

Microbial Cultures

In a laboratory setting, a Dehalococcoides-containing enrichment culture demonstrated the capacity to debrominate BDE-183. Over a period of 120 days, 62.4% of the initial BDE-183 was debrominated, with a calculated debromination rate of 0.006 µM of bromide ions removed per day. nih.gov This finding suggests that microorganisms in the environment may play a role in the degradation of BDE-183.

Interactive Data Table: Depuration and Biotransformation of BDE-183 in Various Organisms

| Organism/System | Parameter | Value | Key Finding | Reference |

| Common Carp (Cyprinus carpio) | Rate of decrease in gut | 0.54 h⁻¹ | Rapid initial processing of BDE-183 in the digestive tract. | acs.org |

| Common Carp (Cyprinus carpio) | Metabolite accumulation rate (BDE-154) | 8.5 ± 3.3 ng/day | Accumulation of the debrominated metabolite in tissues. | nih.gov |

| Microbial Enrichment Culture | Debromination rate | 0.006 µM Br⁻/day | Microbial communities can contribute to the breakdown of BDE-183. | nih.gov |

Ecotoxicological Mechanisms of 2,3,3 ,4,4 ,5 ,6 Heptabromodiphenyl Ether in Non Human Biota

Target Organ Systems in Aquatic and Terrestrial Organisms

The liver and the nervous system have been identified as primary target organs for polybrominated diphenyl ethers (PBDEs), including the heptabrominated congener, BDE-183. nih.govmdpi.compops.int In general, PBDEs are recognized as ubiquitous environmental contaminants that can accumulate in the tissues of organisms, leading to a range of toxic effects. nih.govnih.gov

In terrestrial organisms , studies on rodent models have been crucial in identifying the target organ systems of BDE-183. The nervous system, particularly during its developmental stages, is a significant target. Research has demonstrated that neonatal exposure to BDE-183 can lead to developmental neurotoxic effects in mice. ratcatinc.comoup.comnih.gov The liver is another major organ affected by PBDEs, where these compounds can accumulate and cause cellular damage. nih.govmdpi.com Effects on the reproductive system have also been noted as a concern for PBDEs in general. mdpi.com

In aquatic organisms , the liver is a key organ for the metabolism of foreign compounds and is therefore a primary site of accumulation and toxicity for lipophilic compounds like PBDEs. nih.govnih.gov While specific data for BDE-183 in a wide range of aquatic species is limited, the general understanding of PBDE ecotoxicology suggests that the liver and nervous system are significant targets. The bioaccumulation of PBDEs in the food web means that organisms at higher trophic levels, such as fish, can be particularly vulnerable. nih.gov The process of debromination, which can alter the toxicity of these compounds, has been shown to be species-specific in fish. acs.org

| Organism Type | Primary Target Organ System | Observed Effects (for PBDEs, including BDE-183 where specified) | References |

|---|---|---|---|

| Terrestrial (e.g., Mice) | Nervous System (Developmental) | Developmental neurotoxicity, altered spontaneous behavior, impaired learning and memory (specifically noted for BDE-183). | ratcatinc.comoup.comnih.gov |

| Terrestrial (General) | Liver | Accumulation, cellular damage, altered enzyme activity. | nih.govmdpi.com |

| Terrestrial (General) | Reproductive System | Potential for reproductive toxicity. | mdpi.com |

| Aquatic (e.g., Fish) | Liver | Bioaccumulation, metabolism (debromination), potential for toxicity. | nih.govnih.govacs.org |

| Aquatic (General) | Nervous System | Potential for neurotoxic effects due to bioaccumulation. | pops.int |

Molecular and Cellular Mechanisms of Action

The toxicity of 2,3,3',4,4',5',6-Heptabromodiphenyl ether is underpinned by its interaction with various molecular and cellular pathways. These mechanisms include the disruption of hormonal signaling and the induction of oxidative stress.

A key mechanism of action for BDE-183 is developmental neurotoxicity . Studies on neonatal mice have shown that exposure to BDE-183, even to a minor extent, can induce long-lasting changes in behavior, including hyperactivity and deficits in learning and memory. ratcatinc.comoup.comnih.gov This is thought to occur through interference with critical neurodevelopmental processes. The developing cholinergic system has been identified as a potential target for PBDEs. oup.com Furthermore, PBDEs and their hydroxylated metabolites can interact with thyroid hormone receptors, potentially disrupting thyroid hormone homeostasis, which is critical for brain development. nih.gov

At the cellular level, PBDEs can induce oxidative stress by generating reactive oxygen species, leading to cellular damage. This can, in turn, trigger a cascade of events, including DNA damage and apoptosis (programmed cell death). nih.govmdpi.com While not specifically detailed for BDE-183 in the provided context, this is a recognized mechanism for PBDEs in general.

Another significant molecular mechanism is endocrine disruption . PBDEs can bind to hormone receptors, such as estrogen and androgen receptors, and interfere with their normal function. mdpi.comnih.gov This can have wide-ranging effects on the reproductive and developmental health of organisms.

| Mechanism | Description | Relevance to BDE-183 | References |

|---|---|---|---|

| Developmental Neurotoxicity | Interference with the development of the nervous system, leading to long-term behavioral and cognitive deficits. | Demonstrated in mice exposed to BDE-183 neonatally, causing impaired spontaneous behavior, learning, and memory. | ratcatinc.comoup.comnih.gov |

| Endocrine Disruption | Interaction with hormone receptors (e.g., estrogen, androgen, thyroid hormone receptors), disrupting normal hormonal signaling. | A general mechanism for PBDEs; hydroxylated metabolites of PBDEs can act as agonists or antagonists at thyroid hormone receptors. | nih.govnih.gov |

| Oxidative Stress | Generation of reactive oxygen species leading to cellular damage. | A general mechanism for PBDEs, potentially contributing to their overall toxicity. | nih.govmdpi.com |

Comparative Ecotoxicity Across Congeners and Species

The ecotoxicity of PBDEs varies significantly depending on the specific congener and the species being examined. The number and position of bromine atoms on the diphenyl ether structure influence the compound's persistence, bioaccumulation potential, and toxicity.

When comparing BDE-183 to other highly brominated congeners, some studies suggest its effects may be less pronounced. For instance, in a study on developmental neurotoxicity in mice, the effects of BDE-183 were described as minor compared to those of the octabromodiphenyl ether PBDE-203 and the nonabromodiphenyl ether PBDE-206. ratcatinc.comnih.gov However, it is important to note that commercial octabromodiphenyl ether mixtures often contain heptabromodiphenyl ether congeners like BDE-183. dcceew.gov.au

The metabolism of PBDEs, particularly through debromination, is a critical factor influencing their toxicity and varies across species. Research has shown that fish can metabolically debrominate certain PBDE congeners. For example, common carp (B13450389) have been found to metabolize PBDEs at a much faster rate than rainbow trout and Chinook salmon. acs.org Congeners that possess at least one bromine atom in the meta position, such as BDE-183, are susceptible to this metabolic debromination. acs.org This process can lead to the formation of lower brominated congeners, which may have different toxicological profiles. For example, the debromination of higher brominated PBDEs can yield more persistent and bioaccumulative congeners. dcceew.gov.au

In a comparative study of the in vitro hepatic metabolism of several PBDE congeners in arctic marine-feeding mammals (polar bear, beluga whale, and ringed seal), it was found that the highly brominated BDE-209 was depleted to a greater extent than lower brominated congeners like BDE-99, BDE-100, and BDE-154. nih.gov While BDE-183 was not specifically included in this particular comparison, it highlights the species- and congener-specific nature of PBDE metabolism.

| Comparison Factor | Finding | Specific Congeners Mentioned | References |

|---|---|---|---|

| Developmental Neurotoxicity | BDE-183 induced minor effects compared to more highly brominated congeners in mice. | BDE-183, PBDE-203, PBDE-206 | ratcatinc.comnih.gov |

| Metabolic Debromination in Fish | Species-specific differences in metabolism rates, with carp showing faster debromination than trout and salmon. Congeners with meta-substituted bromines are metabolized. | BDE-99, BDE-153, BDE-183, BDE-203, BDE-208, BDE-209 | acs.org |

| Toxicity of Commercial Mixtures | Heptabromodiphenyl ether is a component of commercial octabromodiphenyl ether and is recognized as a persistent organic pollutant. Debromination can lead to more toxic congeners. | HexaBDE, HeptaBDE, OctaBDE | dcceew.gov.au |

| Metabolism in Marine Mammals | Higher brominated congeners like BDE-209 showed greater depletion in liver microsomes compared to lower brominated ones. | BDE-99, BDE-100, BDE-154, BDE-209 | nih.gov |

Advanced Analytical Methodologies for 2,3,3 ,4,4 ,5 ,6 Heptabromodiphenyl Ether

Sample Preparation Techniques (Extraction, Clean-up, Fractionation)

The analysis of 2,3,3',4,4',5',6-heptabromodiphenyl ether is predicated on a robust analytical methodology that involves several critical steps: sample collection, pretreatment, extraction, cleanup, and fractionation. cdc.gov The primary objective of sample preparation is to isolate the target analyte from the sample matrix and remove interfering compounds that could compromise the accuracy of the final measurement. cdc.govnih.gov

Common extraction techniques include Soxhlet extraction, particularly for solid samples like soil, sediment, and sludge, using solvents such as toluene (B28343) or hexane (B92381). thermofisher.comhkbu.edu.hk For biological samples, liquid-liquid extraction or solid-phase extraction (SPE) is frequently employed. cdc.govnih.gov A semiautomated high-throughput method has been developed utilizing SPE, which involves the addition of formic acid as a protein denaturation agent, followed by automated extraction. nih.gov

Following extraction, a cleanup step is essential to remove co-extracted materials like lipids and other biogenic compounds. cdc.govnih.gov This is often achieved through column chromatography using various sorbents. The final step, fractionation, may be used to separate the target analytes into groups with similar chemical properties before instrumental analysis. cdc.gov

Matrix-Specific Considerations (Biological, Environmental)

The choice of sample preparation method is highly dependent on the matrix being analyzed. Different procedures are optimized for biological and environmental samples to effectively handle their distinct compositions and interfering substances.

Biological Matrices: Samples such as human serum, milk, and adipose tissue are rich in lipids, which must be removed to prevent interference during analysis. cdc.govhkbu.edu.hk Extraction methods for biological materials often use solvent systems like hexane/methyl t-butyl ether, 2-propanol/hexane, or methylene (B1212753) chloride. cdc.gov Cleanup procedures for these matrices frequently involve treatment with concentrated sulfuric acid to break down lipids and the use of adsorbents like silica (B1680970) gel or Florisil. cdc.govnih.govnih.gov A multi-layered disposable cartridge containing activated silica gel and a mixture of silica gel with sulfuric acid has been shown to be effective for cleaning up human serum extracts. nih.gov

Environmental Matrices: Environmental samples like soil, sediment, and sludge present their own challenges, including the presence of humic acids and other complex organic matter. hkbu.edu.hk Soxhlet extraction is a common and effective method for these solid matrices. thermofisher.comhkbu.edu.hk Cleanup for environmental extracts typically involves column chromatography with adsorbents such as silica gel, alumina (B75360), and Florisil to remove polar interferences. cdc.govhkbu.edu.hkresearchgate.net For example, a method for soil and sediment from an electronic waste site used Soxhlet extraction followed by cleanup on a column packed with silica gel and alumina. hkbu.edu.hk

The following table summarizes common sample preparation techniques for different matrices.

Interactive Table: Sample Preparation Methods for this compound Analysis| Matrix Type | Extraction Method | Cleanup/Purification Technique | Source(s) |

|---|---|---|---|

| Biological (Serum, Milk, Tissue) | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction | Sulfuric acid treatment, Silica gel chromatography, Florisil chromatography, Gel Permeation Chromatography (GPC) | cdc.govnih.govnih.gov |

| Environmental (Soil, Sediment) | Soxhlet Extraction | Silica gel chromatography, Alumina chromatography, Florisil chromatography | hkbu.edu.hkresearchgate.net |

| Environmental (Sludge) | Soxhlet Extraction | Basic alumina column purification | thermofisher.com |

Sulfoxide (B87167) Cartridge Columns and Other Purification Methods

For enhanced purification, specialized cleanup methods have been developed. One such effective technique involves the use of a sulfoxide cartridge column, which has been shown to dramatically reduce interfering peaks on chromatograms during the analysis of biological and sediment samples. researchgate.net In a developed method, after initial extraction with hexane and cleanup with sulfuric acid and a Florisil column, the extract is loaded onto a sulfoxide cartridge column. researchgate.net The PBDEs are then eluted with a 10% acetone/hexane solution. researchgate.net

Other widely used purification methods rely on different types of column chromatography. cdc.gov These include:

Silica Gel Chromatography: Often treated with sulfuric acid to enhance the removal of lipids and other organic interferences. nih.gov

Florisil Chromatography: A magnesium-silicate-based sorbent effective for removing polar compounds. cdc.govresearchgate.net

Alumina Chromatography: Used to separate analytes from various interfering substances. cdc.govhkbu.edu.hk

Gel Permeation Chromatography (GPC): Separates molecules based on their size, effectively removing large molecules like lipids. cdc.gov

Chromatographic Separation Techniques

Gas chromatography (GC) is the standard and preferred analytical technique for the separation of PBDE congeners, including this compound, due to its ability to handle their chemical and physical properties. thermofisher.comnih.gov The use of capillary columns is essential for achieving the congener-specific separation required for accurate identification and quantification. cdc.gov

High-Resolution Gas Chromatography (HRGC)

High-Resolution Gas Chromatography (HRGC), which utilizes long, narrow-bore capillary columns, is indispensable for separating the complex mixture of PBDE congeners that are often present in environmental and biological samples. cdc.gov The high resolving power of these columns is necessary to separate structurally similar isomers, which may have different toxicities and environmental fates. nih.gov The combination of HRGC with high-resolution mass spectrometry (HRGC/HRMS) is considered a reliable and powerful method for determining PBDE concentrations in various tissues, offering high selectivity and sensitivity. nih.govresearchgate.net

Column Selection (e.g., DB-5ms)

The choice of GC column is critical for a successful separation. Columns with a (5%-phenyl)-methylpolysiloxane stationary phase, such as the DB-5ms, are widely used and have proven to be highly effective for PBDE analysis. researchgate.netyoungin.com The "ms" designation indicates the column is specially tested for mass spectrometry, ensuring low bleed and high inertness.

An Agilent J&W DB-5ms Ultra Inert capillary column demonstrated excellent performance for trace-level PBDE analysis. youngin.com The high inertness of the column surface minimizes analyte adsorption, leading to symmetrical peak shapes and excellent linearity, which is crucial for accurate quantification at low concentrations. youngin.com Using a shorter 15-meter column can be advantageous as it limits the residence time of higher brominated ethers like BDE-209 at high temperatures, reducing the risk of thermal degradation. cdc.gov

The table below provides typical parameters for a DB-5ms column used in PBDE analysis.

Interactive Table: Typical GC Column Parameters for PBDE Analysis| Parameter | Value | Purpose/Advantage | Source(s) |

|---|---|---|---|

| Column Type | Agilent J&W DB-5ms Ultra Inert | (5%-Phenyl)-methylpolysiloxane phase, provides good selectivity for PBDEs. Ultra Inert surface minimizes peak tailing. | youngin.com |

| Dimensions | 15 m length x 0.25 mm I.D. | Shorter length reduces analysis time and thermal degradation of sensitive compounds. | researchgate.netyoungin.com |

| Film Thickness | 0.10 µm - 0.25 µm | Thin film is suitable for analyzing semi-volatile compounds like PBDEs. | researchgate.netyoungin.com |

| Oven Program | Ramped temperature program (e.g., 150°C to 325°C) | Allows for the separation of congeners with a wide range of boiling points. | youngin.com |

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is essential for the definitive identification and quantification of PBDE congeners. cdc.gov It is most often coupled with gas chromatography (GC/MS). Several MS techniques are employed, each offering distinct advantages in terms of sensitivity and selectivity.

High-resolution mass spectrometry (HRMS) operating under electron ionization (EI) conditions is considered one of the most reliable techniques, providing high selectivity and adequate sensitivity for routine analysis in biological tissues. nih.gov For even greater selectivity, especially in complex matrices, triple quadrupole mass spectrometry (GC-MS/MS) is increasingly popular. nih.govthermofisher.com This technique operates in selective reaction monitoring (SRM) mode, which monitors specific precursor-to-product ion transitions, significantly reducing background interference and allowing for the detection of ultra-trace levels of target compounds. thermofisher.com

Advanced high-resolution accurate-mass (HRAM) systems, such as GC-Orbitrap MS, offer another powerful solution. These instruments provide exceptional mass accuracy (<5 ppm) and high resolving power, allowing for confident identification based on accurate mass and the theoretical isotopic pattern of the bromine-containing compounds. thermofisher.comthermofisher.com

Quantification is typically performed using an isotope dilution method, which is considered the gold standard. thermofisher.com This involves adding a known amount of a ¹³C-labeled internal standard (e.g., ¹³C-BDE-190) to the sample prior to extraction. nih.govnih.gov By measuring the response ratio of the native analyte to its labeled counterpart, accurate quantification can be achieved, as this approach corrects for variations in extraction efficiency and instrument response.

The following table compares different mass spectrometric techniques used for PBDE analysis.

Interactive Table: Comparison of Mass Spectrometry Techniques for PBDE Analysis| Technique | Ionization Mode | Key Features | Common Application | Source(s) |

|---|---|---|---|---|

| High-Resolution MS (HRMS) | Electron Ionization (EI) | High selectivity and sensitivity; reliable for routine analysis. | Determination in biological tissues (e.g., fish). | nih.gov |

| Triple Quadrupole MS (MS/MS) | Electron Ionization (EI) | Very high selectivity via Selective Reaction Monitoring (SRM); reduces matrix interference. | Ultra-trace analysis in complex food and environmental samples. | nih.govthermofisher.com |

| Orbitrap MS (HRAM) | Electron Ionization (EI) | High resolving power and high mass accuracy (<5 ppm); confident identification via isotopic pattern matching. | Targeted analysis in complex environmental samples (sludge, dust). | thermofisher.comthermofisher.com |

| Electron Capture Negative Ionization MS (ECNI-MS) | Electron Capture Negative Ionization (ECNI) | High sensitivity for compounds with ≥4 bromine atoms; monitors Br⁻ ions (m/z 79 and 81). | Trace-level detection. | cdc.govnih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful tool for the analysis of this compound. Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to four or five decimal places. This capability allows for the differentiation of the target analyte from isobaric interferences, which are compounds that have the same nominal mass but different elemental compositions.

For instance, the molecular formula for this compound is C₁₂H₃Br₇O. isotope.comnih.gov Using high-resolution mass spectrometry, its exact mass can be determined with high precision, enabling its distinction from other co-eluting compounds that might be present in an environmental or biological sample. This high degree of mass accuracy is essential for confident identification and quantification.

The U.S. Environmental Protection Agency (EPA) Method 1614A is a prominent example of a method that employs high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) for the analysis of PBDEs, including heptabromodiphenyl ethers, in various environmental matrices like water, soil, sediment, and tissue. epa.govalsglobal.com This method leverages the specificity of HRMS to achieve low detection limits and reliable quantification. epa.gov

Selected Ion Monitoring (SIM) Mode

Selected Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry that enhances the sensitivity of the analysis by focusing on a small number of specific m/z values corresponding to the analyte of interest, rather than scanning the entire mass spectrum. wikipedia.orgscioninstruments.com This targeted approach significantly increases the dwell time on the ions of interest, leading to a better signal-to-noise ratio and, consequently, lower detection limits. scioninstruments.com

In the analysis of this compound, SIM mode is used to monitor the characteristic isotopic ions of the molecule. Due to the presence of seven bromine atoms, the molecule exhibits a distinct isotopic pattern, which can be used for both identification and quantification. The mass spectrometer is programmed to detect a primary quantitation ion and at least two confirmation ions. epa.gov The ratio of these ions must fall within a specified tolerance of the theoretical or standard ratio to confirm the identity of the compound. epa.gov

While extremely sensitive, one limitation of traditional electron capture negative ionization (ECNI) mass spectrometry, often used for PBDE analysis, is that it primarily monitors the bromide ions (m/z 79 and 81), which makes it difficult to differentiate between structural isomers of PBDEs. nih.gov However, when combined with chromatographic separation, SIM provides a robust method for quantifying known target analytes like this compound.

Isotope Dilution and Internal Standards (e.g., Fluorinated PBDEs, ¹³C-labeled standards)

Isotope dilution is a highly accurate quantification technique that involves adding a known amount of an isotopically labeled version of the target analyte to the sample before any extraction or cleanup steps. birmingham.ac.uk For the analysis of this compound, ¹³C-labeled standards are commonly employed. isotope.comisotope.comresearchgate.net These standards are chemically identical to the native compound but have one or more ¹²C atoms replaced with ¹³C atoms, resulting in a different molecular weight that is distinguishable by the mass spectrometer. romerlabs.com

The ¹³C-labeled internal standard behaves identically to the native analyte throughout the entire analytical process, including extraction, cleanup, and instrumental analysis. romerlabs.com Therefore, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract, the initial concentration of the analyte in the sample can be accurately determined, compensating for matrix effects and variations in recovery. romerlabs.comchrom-china.com

In addition to ¹³C-labeled standards, fluorinated PBDEs can also be used as internal standards in some applications. hpst.cz These compounds have similar chemical properties to the native PBDEs but are not naturally present in samples, making them suitable for use as internal markers.

Quality Assurance and Quality Control in Analysis

Rigorous quality assurance (QA) and quality control (QC) procedures are essential for generating reliable and defensible data in the analysis of this compound. These measures ensure the accuracy, precision, and sensitivity of the analytical methods.

Limits of Detection and Quantification

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, typically defined as a signal-to-noise ratio of 3:1. nih.gov The LOQ is the lowest concentration at which the analyte can be quantitatively determined with a specified level of accuracy and precision.

For PBDEs, including this compound, method detection limits can be in the low picogram (pg) range, depending on the sample matrix and the analytical instrumentation used. nih.gov For example, in a study analyzing PBDEs in human serum and breast milk, method detection limits ranged from 2 to 14 pg. nih.gov Another study reported that for the analysis of hydroxylated PBDE metabolites in human serum, the limit of detection and quantification ranged from 4 to 90 pg/mL and 6-120 pg/mL, respectively. researchgate.net The use of sensitive techniques like HRMS and SIM mode contributes to achieving these low detection limits. cdc.gov

| Analyte/Method | Matrix | LOD | LOQ | Source |

|---|---|---|---|---|

| PBDEs | Human Serum and Breast Milk | 2–14 pg | Not Specified | nih.gov |

| Hydroxylated PBDEs | Human Serum | 4–90 pg/mL | 6–120 pg/mL | researchgate.net |

Accuracy and Precision in Reference Materials

Accuracy refers to the closeness of a measured value to the true or accepted value, while precision describes the reproducibility of the measurements. Both are assessed through the analysis of certified reference materials (CRMs) and quality control samples. cdc.govaccustandard.com

CRMs are materials with a well-characterized and certified concentration of the analyte of interest. accustandard.comlgcstandards.com They are analyzed alongside unknown samples to verify the accuracy of the analytical method. For instance, AccuStandard Inc. provides a standard solution for accuracy and precision testing of PBDEs, which includes a mixture of 39 PBDE congeners. accustandard.com The results obtained for the CRM should fall within the certified range for the method to be considered accurate.

Precision is typically evaluated by analyzing replicate samples or by calculating the relative standard deviation (RSD) of multiple measurements. In a study determining PBDEs in ambient air, the mean recoveries of native compounds at different concentration levels were 100% and 104%, with mean relative standard deviations of 5% and 6%, respectively, demonstrating good accuracy and precision. chrom-china.com The use of isotope dilution with ¹³C-labeled surrogates is instrumental in achieving high accuracy and precision, as it corrects for variations throughout the analytical process. chrom-china.com

| Parameter | Value | Source |

|---|---|---|

| Mean Recovery (10% of highest calibration level) | 100% | chrom-china.com |

| Mean Recovery (90% of highest calibration level) | 104% | chrom-china.com |

| Mean Relative Standard Deviation (10% level) | 5% | chrom-china.com |

| Mean Relative Standard Deviation (90% level) | 6% | chrom-china.com |

Regulatory Frameworks and Policy Implications for 2,3,3 ,4,4 ,5 ,6 Heptabromodiphenyl Ether Research

International Conventions (e.g., Stockholm Convention on Persistent Organic Pollutants)

The primary international treaty governing the control of 2,3,3',4,4',5',6-Heptabromodiphenyl ether is the Stockholm Convention on Persistent Organic Pollutants (POPs). In May 2009, at its fourth meeting, the Conference of the Parties (COP) to the Stockholm Convention amended Annex A to include "hexabromodiphenyl ether and heptabromodiphenyl ether". mdpi.comepa.gov This listing effectively calls for the elimination of the production and use of these substances globally.

The convention specifically defines "hexabromodiphenyl ether and heptabromodiphenyl ether" to include several congeners, notably 2,2',3,4,4',5',6-heptabromodiphenyl ether (BDE-183), which is a major component of c-octaBDE. iiab.memdpi.com The decision to list these compounds was based on a thorough risk profile and risk management evaluation by the Persistent Organic Pollutants Review Committee (POPRC), which concluded that these substances are likely to cause significant adverse human health and environmental effects due to their long-range environmental transport.

The Stockholm Convention allows for specific exemptions, such as the recycling of articles that may contain these substances, provided it is done in an environmentally sound manner and does not lead to the recovery of the chemicals for reuse. mdpi.com These exemptions are subject to periodic review and are set to expire at the latest in 2030. mdpi.comiiab.me

Table 1: Key Provisions of the Stockholm Convention Relevant to this compound

| Provision | Details |

| Listing | "Hexabromodiphenyl ether and heptabromodiphenyl ether" are listed in Annex A (Elimination). |

| Scope | The listing includes 2,2',3,4,4',5',6-heptabromodiphenyl ether (BDE-183) as a component of commercial octabromodiphenyl ether. |

| Obligations | Parties must take measures to eliminate the production and use of these substances. |

| Exemptions | Specific exemptions for recycling of articles containing these substances are in place, with a 2030 expiry date. |

National and Regional Regulations and Bans (e.g., EPA, EU)

In line with the Stockholm Convention, many countries and regions have implemented their own regulations to control the use of heptabromodiphenyl ether and related substances.

United States Environmental Protection Agency (EPA): In the United States, the EPA has taken significant action to restrict the use of PBDEs. As of 2005, the EPA prohibited the new manufacture or import of c-pentaBDE and c-octaBDE without undergoing a thorough EPA evaluation. useforesight.io This was a result of a voluntary phase-out by the primary U.S. manufacturer and importers. The EPA's actions are authorized under the Toxic Substances Control Act (TSCA), which requires the agency to regulate chemical substances that present an unreasonable risk to health or the environment. nih.gov The EPA's Integrated Risk Information System (IRIS) provides assessments of the health effects of chemicals, although specific data for this compound may be part of the broader assessment of c-octaBDE. europa.eunih.gov

European Union (EU): The European Union has been proactive in regulating PBDEs. The use of c-octaBDE has been banned in the EU since 2004 under the Restriction of Hazardous Substances (RoHS) Directive, which restricts the use of specific hazardous materials in electrical and electronic equipment. useforesight.io Furthermore, the EU's Regulation on Persistent Organic Pollutants (POPs Regulation) aligns with the Stockholm Convention and prohibits the manufacturing, placing on the market, and use of substances listed in the convention, including hexabromodiphenyl ether and heptabromodiphenyl ether. nih.gov The European Chemicals Agency (ECHA) plays a crucial role in the implementation of these regulations, including the identification and management of substances of very high concern (SVHCs). researchgate.net

Table 2: National and Regional Regulatory Actions

| Regulatory Body | Action |

| U.S. EPA | Prohibited new manufacture and import of commercial octabromodiphenyl ether since 2005. |

| European Union | Banned the use of commercial octabromodiphenyl ether in electrical and electronic equipment since 2004. |

Scientific Basis for Policy Development and Environmental Management

The regulatory actions taken by international and national bodies are underpinned by a substantial body of scientific evidence demonstrating the harmful properties of this compound and other PBDEs. The key scientific justifications for policy development include:

Persistence: These compounds are resistant to degradation in the environment, leading to their long-term presence in various environmental compartments.

Bioaccumulation: Due to their lipophilic nature, they accumulate in the fatty tissues of living organisms and biomagnify up the food chain.

Toxicity: Studies have shown that exposure to PBDEs can lead to a range of adverse health effects, including developmental neurotoxicity, endocrine disruption, and potential carcinogenicity. nih.govfrontiersin.orgnih.gov Animal studies have indicated that octaBDE may have effects on the liver, thyroid, and neurobehavioral development. useforesight.io

Long-Range Environmental Transport: PBDEs can be transported over long distances from their sources, leading to global contamination, including in remote regions.

The decision by the Stockholm Convention's POPRC to recommend the listing of hexabromodiphenyl ether and heptabromodiphenyl ether was based on a comprehensive risk profile that synthesized the available scientific literature on these properties. cdc.gov This scientific consensus forms the basis for environmental management strategies aimed at reducing emissions and human exposure to these hazardous chemicals.

Monitoring Programs and Environmental Surveillance

To assess the effectiveness of regulatory measures and to track the levels and trends of this compound in the environment and human populations, various monitoring programs have been established.

National Monitoring Programs: In the United States, the Centers for Disease Control and Prevention (CDC) conducts the National Health and Nutrition Examination Survey (NHANES), which includes biomonitoring of various environmental chemicals in the U.S. population. epa.govepa.gov This program has provided valuable data on the levels of different PBDE congeners, including those found in c-octaBDE, in human blood and serum. researchgate.net These data help in understanding exposure patterns and identifying populations at higher risk.

Regional and International Monitoring: In Europe, various national and regional programs monitor the presence of brominated flame retardants in the environment. europa.eu For instance, the OSPAR Commission monitors hazardous substances in the Northeast Atlantic, including PBDEs in marine sediments and biota. nih.gov The Helsinki Commission (HELCOM) also monitors PBDEs in the Baltic Sea marine environment.

These monitoring programs provide crucial data for:

Evaluating the effectiveness of international conventions and national regulations.

Identifying emerging environmental and health issues related to these chemicals.

Informing future policy decisions and risk management strategies.

The data from these surveillance activities consistently show the widespread presence of PBDEs, including this compound, in various environmental media and in human tissues, underscoring the importance of continued regulatory efforts and monitoring.

Future Research Directions and Knowledge Gaps for 2,3,3 ,4,4 ,5 ,6 Heptabromodiphenyl Ether

Elucidation of Specific Environmental Degradation Pathways

A significant knowledge gap exists regarding the specific pathways through which BDE-190 degrades in the environment. While research has been conducted on other polybrominated diphenyl ethers (PBDEs), particularly the fully brominated BDE-209, the specific abiotic and biotic degradation routes for the heptabrominated BDE-190 are not well understood.

Future research must focus on:

Photodegradation: Studies on deca-BDE and nona-BDEs have shown that photolytic degradation, or breakdown by sunlight, is a primary pathway, leading to the formation of lower-brominated congeners through reductive debromination. nih.govnih.gov It is crucial to determine the photodegradation rate of BDE-190 in various environmental matrices like water, soil, and sediment, and to identify its specific photoproducts. The formation of potentially more toxic and bioavailable lower-brominated PBDEs from BDE-190 is a key area of concern.

Microbial Degradation: Both anaerobic and aerobic microbial degradation have been observed for other PBDEs. frontiersin.orgnih.gov Under anaerobic conditions found in sediments, reductive debromination by microorganisms like Dehalococcoides is a known pathway for highly brominated congeners. frontiersin.orgnih.gov Aerobic degradation of BDE-209 by bacteria such as Stenotrophomonas sp. has been shown to involve debromination, hydroxylation, and ether bond cleavage. nih.govresearchgate.net Research is needed to isolate microorganisms capable of degrading BDE-190 and to elucidate the enzymatic processes and metabolic pathways involved.

Abiotic Degradation: Non-photolytic and non-biological degradation processes are also important. While PBDEs are generally resistant to hydrolysis, other abiotic processes may contribute to their transformation. nih.gov Abiotic sorption to soil and sediment particles is a significant process that affects the bioavailability and transport of PBDEs, but this must be distinguished from actual chemical degradation. nih.govacs.org The influence of environmental factors such as temperature, pH, and the presence of other chemicals on the abiotic degradation of BDE-190 warrants investigation. nih.gov

Comprehensive Assessment of Biotransformation Products in Diverse Biota

The transformation of BDE-190 within living organisms (biotransformation) is a critical factor in determining its bioaccumulation potential and toxicity. There is a notable lack of data on the metabolic fate of BDE-190 across different species and trophic levels.

Key areas for future investigation include:

Metabolic Pathways: Significant differences in PBDE metabolism have been observed between species. Mammals, for instance, can metabolize lower-brominated PBDEs through oxidative pathways, leading to the formation of hydroxylated metabolites (OH-PBDEs). nih.govnih.gov In contrast, reductive debromination appears to be the primary metabolic pathway in fish, resulting in the formation of other PBDE congeners. nih.gov It is imperative to conduct in vivo and in vitro studies to determine the primary metabolic pathways for BDE-190 in a wide range of organisms, including fish, birds, marine and terrestrial mammals, and invertebrates.

Identification of Metabolites: A comprehensive screening for potential biotransformation products is necessary. This includes not only lower-brominated PBDEs resulting from debromination but also hydroxylated, methoxylated, and other phase I and phase II metabolites. The identification of these products is essential for understanding the full toxicological profile associated with BDE-190 exposure.

Structure-Activity Relationships: Research should explore the structure-activity relationships that govern the biotransformation of BDE-190. For example, studies on fish have suggested that the presence of a bromine atom in the meta position is important for debromination to occur. nih.gov Understanding these relationships for BDE-190 will help predict its metabolic fate and that of other similar PBDE congeners.

Table 1: Known PBDE Biotransformation Pathways in Different Biota

| Organism Type | Primary Pathway | Example Metabolites | Citation |

|---|---|---|---|

| Mammals (Rats, Mice) | Oxidative Metabolism | Hydroxylated PBDEs (OH-BDEs) | nih.govnih.gov |

| Fish (Carp, Trout, Salmon) | Reductive Debromination | Lower-brominated PBDE congeners | nih.gov |

Long-Term Environmental Monitoring and Trend Analysis

To understand the environmental persistence and fate of BDE-190, robust long-term monitoring programs are essential. Current monitoring often focuses on the most abundant congeners found in commercial penta-BDE mixtures, while data for many congeners from the octa-BDE mixture, including BDE-190, are scarce.

Future research priorities should include:

Inclusion in Monitoring Programs: BDE-190 should be routinely included in the analyte list for major environmental monitoring programs that assess persistent organic pollutants (POPs) in various matrices such as air, water, sediment, sewage sludge, and biota.

Temporal Trend Analysis: Analysis of archived samples and dated sediment cores can provide a historical record of BDE-190 contamination. ucl.ac.uk Such studies are crucial for determining how environmental levels have responded to regulatory actions and phase-outs of Octa-BDE products. Studies on other PBDEs have shown a general decrease in environmental and human body burdens following their phase-out, and it is important to verify this trend for BDE-190. nih.govnih.gov

Geographical Distribution: Coordinated monitoring efforts are needed to map the global distribution of BDE-190. This will help identify source regions, long-range transport pathways, and areas of high accumulation, such as the Arctic.

Advanced Modeling of Environmental Transport and Fate

Mathematical models are powerful tools for predicting the environmental distribution and behavior of chemicals like BDE-190. nih.govwiley.com However, the accuracy of these models is fundamentally limited by the availability of high-quality input data. nih.gov For BDE-190, significant data gaps hinder the development of reliable fate and transport models.

Key knowledge gaps to be addressed are:

Physicochemical Properties: Accurate, experimentally determined physicochemical properties are paramount for any environmental model. While some data, such as vapor pressure, exist for BDE-190, other critical parameters are missing. nih.gov Future research must focus on measuring these fundamental properties.

Partitioning Coefficients: Understanding how BDE-190 partitions between different environmental compartments (e.g., water and octanol, air and water, air and organic carbon) is essential for modeling its transport and distribution.

Degradation and Transformation Rates: As discussed in previous sections, the rates of photodegradation, biodegradation, and biotransformation for BDE-190 are largely unknown. researchgate.net These rates are critical inputs for advanced models that aim to simulate the ultimate environmental fate of the compound. Developing congener-specific models that incorporate these transformation pathways is a crucial next step. nih.gov

Table 2: Essential Physicochemical Properties for Modeling the Environmental Fate of BDE-190

| Property | Value for BDE-190 | Importance for Modeling |

|---|---|---|

| Molecular Weight | 798.5 g/mol | Basic input for most calculations |